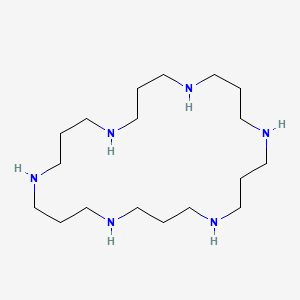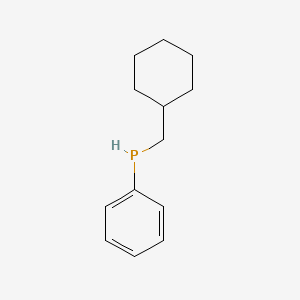
Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring, a benzoxepin moiety, and a phenyl group, making it a subject of interest in chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoxepin intermediate, followed by the introduction of the piperidine ring. The final step involves the chlorination of the compound to obtain the hydrochloride salt. Common reagents used in these reactions include chlorinating agents, reducing agents, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures.
Benzoxepin derivatives: Compounds containing the benzoxepin moiety.
Phenyl-substituted compounds: Compounds with phenyl groups attached to different scaffolds.
Uniqueness
Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
37480-19-6 |
|---|---|
分子式 |
C22H25Cl2NO |
分子量 |
390.3 g/mol |
IUPAC名 |
1-[(8-chloro-5-phenyl-2,3-dihydro-1-benzoxepin-4-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H24ClNO.ClH/c23-19-9-10-20-21(15-19)25-14-11-18(16-24-12-5-2-6-13-24)22(20)17-7-3-1-4-8-17;/h1,3-4,7-10,15H,2,5-6,11-14,16H2;1H |
InChIキー |
LFHBNWMKIGBLHS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C(C=C3)Cl)OCC2)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)

![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)





